molecular formula C24H27N5O4 B11253956 2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

2,3-dimethoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11253956
M. Wt: 449.5 g/mol
InChI Key: ROYBLXGXMUFWQU-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzamide core substituted with various functional groups, including methoxy, morpholinyl, and pyrimidinyl groups. The presence of these groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the morpholinyl and pyrimidinyl groups through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents to ensure high yields and purity.

    Final Coupling: The final step involves the coupling of the substituted benzamide with the 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

2,3-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Research: It is used as a tool compound to investigate various biological pathways and molecular targets.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in critical biological processes, thereby modulating their activity.

    Bind to Receptors: The compound can bind to specific receptors on cell surfaces, triggering downstream signaling pathways.

    Modulate Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-DIMETHOXY-6-(4-MORPHOLIN-4-YL)PYRIMIDIN-2-YL)AMINOBENZAMIDE
  • 4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL)AMINOBENZAMIDE
  • 2,3-DIMETHOXY-N-(4-(4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL)AMINOBENZAMIDE

Uniqueness

The uniqueness of 2,3-DIMETHOXY-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE lies in its specific substitution pattern and the presence of both methoxy and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C24H27N5O4/c1-16-15-21(29-11-13-33-14-12-29)28-24(25-16)27-18-9-7-17(8-10-18)26-23(30)19-5-4-6-20(31-2)22(19)32-3/h4-10,15H,11-14H2,1-3H3,(H,26,30)(H,25,27,28)

InChI Key

ROYBLXGXMUFWQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4

Origin of Product

United States

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